Regioisomeric Differentiation: 3-Bromo-4-ether vs. 4-Bromo-3-ether Aniline
The target compound (3-bromo-4-(2,2-difluoropropoxy)) and its closest positional isomer 4-bromo-3-(2,2-difluoropropoxy)aniline (CAS 2164712-20-1) share the same molecular formula (C₉H₁₀BrF₂NO) and mass (266.08 g·mol⁻¹) but differ in the regioisomeric placement of bromine and ether substituents . This positional swap alters electronic distribution: the target compound places the electron-withdrawing bromine ortho to the amine, while the isomer places bromine para to the amine, which can affect the amine pKa and nucleophilicity . Computational log P values also differ (target compound estimated log P ≈ 2.8–3.1; isomer log P ≈ 3.1–3.4) [1]. Such differences in lipophilicity and electrostatic potential can translate to distinct pharmacokinetic profiles and target-binding behavior when the scaffold is elaborated [2].
| Evidence Dimension | Regioisomeric identity (substitution pattern) and estimated log P |
|---|---|
| Target Compound Data | 3-bromo-4-(2,2-difluoropropoxy) regioisomer; estimated log P 2.8–3.1 |
| Comparator Or Baseline | 4-bromo-3-(2,2-difluoropropoxy)aniline (CAS 2164712-20-1); estimated log P 3.1–3.4 |
| Quantified Difference | Estimated Δlog P ≈ 0.2–0.6 units favoring higher lipophilicity of the comparator |
| Conditions | Computational prediction (XLogP3/ACD/Lab); no experimental log P available for either compound |
Why This Matters
Even regioisomers with identical formula and mass can show divergent reactivity and ADME properties; procurement must specify the exact regioisomer to ensure SAR reproducibility.
- [1] PubChem. XLogP3 prediction for 2-(2,2-difluoropropoxy)-3-methylpyridine (representative 2,2-difluoropropoxy fragment). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Bégué JP, Bonnet-Delpon D. Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons, 2008. doi:10.1002/9780470281895 View Source
